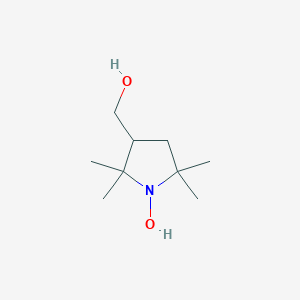

3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol

Description

3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol is a pyrrolidine derivative characterized by a hydroxymethyl substituent at the 3-position and four methyl groups at the 2,2,5,5-positions. This compound belongs to a class of sterically hindered amines, where the bulky methyl groups enhance stability by reducing conformational flexibility and oxidative degradation. The hydroxymethyl group confers polarity and hydrogen-bonding capacity, making it relevant in applications such as pharmaceutical intermediates, spin-labeling precursors, or antioxidants . Its structural rigidity and functional group versatility distinguish it from other pyrrolidine derivatives, as discussed below.

Properties

CAS No. |

27298-75-5 |

|---|---|

Molecular Formula |

C9H19NO2 |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methanol |

InChI |

InChI=1S/C9H19NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h7,11-12H,5-6H2,1-4H3 |

InChI Key |

NVSLLEANKLJTSO-UHFFFAOYSA-N |

SMILES |

CC1(CC(C(N1O)(C)C)CO)C |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)CO)C |

Synonyms |

3-(Hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy; HM-PROXYL; Hydroxymethyl-proxyl; Proxmethol; _x000B_ |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization Parameters

Key variables affecting cyclization efficiency include:

-

Solvent polarity : Ethanol and DMF enhance reaction rates by stabilizing transition states.

-

Temperature : Elevated temperatures (70–90°C) accelerate ring closure but may promote side reactions.

-

Catalysts : Acidic or basic conditions modulate reaction pathways; however, catalyst-free systems are preferred to avoid unwanted byproducts.

| Precursors | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Aminobutanoic acid + 3-pentanone | Ethanol | 80 | 3 | 78 |

| Dimethyl fumarate + amines | DMF | 70 | 4 | 65 |

Alkylation for Methyl Group Introduction

The tetramethyl substitution pattern is achieved through sequential alkylation using methyl iodide (MeI) or dimethyl sulfate. In a representative procedure, the pyrrolidine intermediate is treated with MeI in the presence of a base such as potassium carbonate (K₂CO₃) at 50–60°C. Kinetic studies show that excess alkylating agent (2.5–3.0 equivalents) and prolonged reaction times (6–8 hours) maximize substitution at the 2,5-positions.

Steric and Electronic Considerations

-

Steric hindrance : Bulky substituents at the 3-position slow alkylation at adjacent sites, necessitating higher temperatures.

-

Solvent effects : Tetrahydrofuran (THF) improves reagent solubility, while dichloromethane (DCM) minimizes side reactions.

Hydroxymethylation Techniques

The hydroxymethyl group is introduced via formaldehyde-mediated hydroxymethylation under basic conditions. In a optimized protocol, the tetramethylpyrrolidine intermediate is reacted with 37% aqueous formaldehyde and sodium hydroxide (NaOH) at pH 10–12. The reaction proceeds via nucleophilic addition, with yields reaching 85% after 2 hours at 40°C.

Critical Parameters for Hydroxymethylation

-

pH control : Alkaline conditions (pH > 10) deprotonate the pyrrolidine nitrogen, enhancing nucleophilicity.

-

Formaldehyde stoichiometry : A 1.2:1 molar ratio of formaldehyde to pyrrolidine minimizes oligomerization.

Industrial-Scale Production and Purification

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors enable high-throughput production, with residence times reduced to <1 hour under pressurized conditions (5–10 bar). Post-synthesis purification employs:

Quality Control Metrics

-

HPLC analysis : Confirms chemical purity (>99.5%) using C18 columns and acetonitrile/water mobile phases.

-

Karl Fischer titration : Ensures water content <0.1% w/w for hygroscopic batches.

Mechanistic Insights and Byproduct Management

The formation of 3-(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol is accompanied by byproducts such as N-formyl derivatives and dimeric species. These are mitigated through:

-

Temperature modulation : Lowering reaction temperatures to 30–40°C during hydroxymethylation reduces formamide byproducts.

-

Selective crystallization : Ethanol recrystallization preferentially isolates the target compound from dimeric impurities.

Comparative Analysis of Synthetic Routes

A comparative evaluation of laboratory and industrial methods reveals trade-offs between yield, purity, and scalability:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Laboratory cyclization | 78 | 95 | Low |

| Industrial flow reactor | 92 | 99 | High |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts or under specific reaction conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , and it features a pyrrolidine ring substituted with hydroxymethyl and tetramethyl groups. These structural characteristics contribute to its stability and reactivity, making it suitable for diverse applications.

Antioxidant Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antioxidant properties. The presence of the hydroxymethyl group enhances the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Antimicrobial Properties

Studies have highlighted the antimicrobial efficacy of pyrrolidine derivatives against various pathogens. For instance, compounds similar to 3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential use in developing new antibiotics .

Cytotoxicity Against Cancer Cells

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrate that it can inhibit the growth of several cancer types by inducing apoptosis in malignant cells while exhibiting lower toxicity towards normal cells . This selective cytotoxicity makes it a candidate for further development in anticancer therapies.

Polymer Chemistry

3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol can serve as a monomer or additive in polymer synthesis. Its functional groups allow for the modification of polymer properties such as flexibility and thermal stability. Research into its incorporation into various polymer matrices is ongoing, with promising results in enhancing mechanical properties .

Synthesis of Advanced Materials

The compound has been utilized in the synthesis of advanced materials like hydrogels and nanocomposites. These materials are being explored for applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Case Study 1: Antioxidant Applications

A study conducted on the antioxidant activity of pyrrolidine derivatives revealed that 3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol exhibited a high scavenging ability against DPPH radicals compared to standard antioxidants like ascorbic acid. This suggests its potential use in formulating dietary supplements or pharmaceuticals aimed at reducing oxidative stress .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various pyrrolidine compounds against clinical strains of bacteria, 3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol demonstrated significant inhibitory effects on bacterial growth at low concentrations (MIC values ranging from 15 to 30 µg/mL). This positions it as a viable candidate for further investigation as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol with analogs differing in substituents, oxidation states, and applications.

Substituent Variations at the 3-Position

- 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol Structure: Replaces the hydroxymethyl group with an amino (-NH₂) group. Properties: Increased basicity due to the amino group, enabling stronger interactions with acidic environments. Used in coordination chemistry and as a ligand precursor. Key Data: Molecular formula C₈H₁₈N₂O; SMILES: CC1(CC(C(N1O)(C)C)N)C .

- 3-(Carboxy)-2,2,5,5-tetramethylpyrrolidin-1-oxyl (PCA) Structure: Features a carboxylic acid (-COOH) group instead of hydroxymethyl, with a nitroxyl radical (N-O·). Properties: Higher polarity due to the carboxyl group; used as a spin probe in electron paramagnetic resonance (EPR) to study cutaneous radical production. Ethanol-PBS solvent enhances skin penetration .

- 3-(2-(Bis(2-methoxy-2-oxoethyl)amino)acetamido)-2,2,5,5-tetramethylpyrrolidin-1-oxyl Structure: Contains a complex acetamido side chain with methoxycarbonyl groups. Properties: Designed for cellular uptake studies; IR data shows carbonyl stretches at 1682 cm⁻¹ (amide) and 1739 cm⁻¹ (ester). High yield (98%) in synthesis .

Oxidation State Differences

- Nitroxyl Radical Derivatives

- Examples : MTSSL (methanethiosulfonate nitroxide), BSL (bis-methanethiosulfonylmethyl), and TOAC (piperidine nitroxide).

- Comparison : Unlike 3-(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol, these compounds are stable radicals used in EPR and DEER spectroscopy. The hydroxymethyl derivative lacks the paramagnetic N-O· group, limiting its use in spin-labeling but enhancing stability in reducing environments .

Solubility and Reactivity

- The hydroxymethyl group enhances water solubility compared to purely alkyl-substituted pyrrolidines. However, derivatives like PCA (carboxylic acid) exhibit greater polarity, favoring aqueous solubility and skin penetration in PBS-ethanol mixtures .

- Nitroxyl radicals (e.g., MTSSL) are sensitive to reducing agents, whereas the hydroxymethyl analog is more stable under physiological conditions .

Research Findings and Key Insights

- Antioxidant Potential: Hydroxymethyl-pyrrolidine derivatives were evaluated as paramagnetic analogs of caffeic acid phenethyl ester (CAPE), suggesting roles in scavenging reactive oxygen species .

- Synthetic Flexibility : The hydroxymethyl group serves as a handle for further functionalization, enabling synthesis of esters, ethers, or amides for targeted applications .

- Biological Distribution : Unlike PCA, which localizes in skin stratum corneum, hydroxymethyl derivatives may exhibit distinct biodistribution due to reduced polarity .

Biological Activity

3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol is a chemical compound belonging to the pyrrolidine class, characterized by its unique structure featuring a hydroxymethyl group and four methyl substituents on the pyrrolidine ring. This compound has garnered attention for its potential biological activities and applications in various fields including medicinal chemistry and biochemistry.

| Property | Value |

|---|---|

| CAS Number | 27298-75-5 |

| Molecular Formula | C9H19NO2 |

| Molecular Weight | 173.25 g/mol |

| IUPAC Name | (1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methanol |

| SMILES | CC1(CC(C(N1O)(C)C)CO)C |

The biological activity of 3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol is primarily attributed to its ability to interact with various molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. This interaction is crucial for understanding its pharmacological properties and therapeutic potential.

Antioxidant Properties

Research indicates that derivatives of this compound may exhibit antioxidant activity. For instance, related compounds have been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .

Neuroprotective Effects

Studies have suggested that pyrrolidine derivatives can provide neuroprotective effects. The mechanism may involve the modulation of neurotransmitter systems or direct protective actions on neuronal cells against oxidative damage .

Anti-inflammatory Activity

3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol has been investigated for its anti-inflammatory properties. It may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammatory pathways .

Case Studies

- Neuroprotection in Animal Models : A study involving rodent models demonstrated that administration of related pyrrolidine compounds resulted in reduced neuronal damage following induced oxidative stress. The mechanism was linked to enhanced antioxidant enzyme activity and reduced lipid peroxidation levels .

- Inhibition of COX Enzymes : Another study focused on the inhibitory effects of related compounds on COX-1 and COX-2 enzymes. The results indicated selective inhibition of COX-2, suggesting potential applications in pain management and inflammatory conditions .

Research Findings

Recent research has highlighted several aspects of the biological activity of 3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol:

- Structure-Activity Relationship (SAR) : Investigations into the SAR have shown that modifications to the hydroxymethyl group significantly affect biological potency. Compounds with optimal substitutions exhibited enhanced activity against oxidative stress markers .

- Potential Therapeutic Applications : Given its biological profile, this compound is being explored as a lead candidate for developing drugs targeting neurodegenerative diseases and inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step synthesis starting with pyrrolidine derivatives. For example, analogous compounds like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol are synthesized via refluxing precursors in ethanol, followed by recrystallization (DMF/EtOH mixtures) to enhance purity . Optimization may include adjusting reaction time (2–4 hours), solvent polarity, and temperature (60–80°C). Characterization via NMR and HPLC is critical to confirm structural integrity .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) is essential for confirming stereochemistry and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while chiral HPLC (e.g., using polysaccharide-based columns) resolves enantiomeric purity . For hygroscopic samples, Karl Fischer titration ensures water content is minimized .

Q. How should researchers handle safety concerns given limited toxicity data?

- Methodological Answer : Due to insufficient toxicity profiles (e.g., acute/chronic effects unknown), use fume hoods, NIOSH-approved safety glasses, and EN374-certified gloves . Implement spill containment protocols and consult institutional safety guidelines for novel pyrrolidine derivatives .

Advanced Research Questions

Q. How can chiral synthesis challenges (e.g., racemization) be mitigated during the preparation of 3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol?

- Methodological Answer : Racemization often occurs under high-temperature or acidic conditions. To minimize this, employ low-temperature reactions (<40°C) and non-polar solvents (e.g., dichloromethane). Chiral auxiliaries or enzymatic catalysis (e.g., lipases) can enhance enantioselectivity, as seen in related pyrrolidinone syntheses .

Q. What strategies resolve discrepancies in NMR data for structurally similar pyrrolidine derivatives?

- Methodological Answer : Contradictory NMR peaks may arise from conformational flexibility or solvent effects. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. Dynamic NMR experiments (variable-temperature ¹H NMR) can identify rotameric equilibria . Cross-validate with X-ray crystallography when possible .

Q. How does the hydroxymethyl group influence the compound’s reactivity in biological systems?

- Methodological Answer : The hydroxymethyl moiety enhances solubility and hydrogen-bonding capacity, critical for interactions with enzymes or receptors. Computational docking studies (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) can elucidate structure-activity relationships. For example, similar derivatives show affinity for pyridinyl receptors .

Q. What are the best practices for ensuring batch-to-batch consistency in large-scale research syntheses?

- Methodological Answer : Implement strict process controls:

- Reagent Purity : Use ≥99% purity starting materials.

- In-process Monitoring : Track reaction progress via TLC or inline FTIR.

- Purification : Standardize column chromatography (silica gel, gradient elution) or recrystallization conditions .

- QC Protocols : Validate each batch with LC-MS and chiral analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.